molecular formula C11H15BN2O5 B1387184 (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 871332-82-0

(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No.: B1387184
CAS No.: 871332-82-0
M. Wt: 266.06 g/mol
InChI Key: BSSTYJYXCIVGHB-UHFFFAOYSA-N
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Description

(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid is a boronic acid derivative characterized by the presence of a nitro group and a diethylcarbamoyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis:

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The nitro group can undergo oxidation to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of different derivatives.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Palladium catalysts are often used in Suzuki-Miyaura reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Biaryl compounds, heterocycles.

Scientific Research Applications

(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid finds applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

  • Industry: The compound is used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • Phenylboronic Acid: Lacks the nitro and diethylcarbamoyl groups.

  • Nitrophenylboronic Acid: Lacks the diethylcarbamoyl group.

  • Diethylcarbamoylbenzene: Lacks the boronic acid group.

Uniqueness: (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid is unique due to the combination of the nitro group, diethylcarbamoyl group, and boronic acid group, which provides it with distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

[3-(diethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSTYJYXCIVGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657444
Record name [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-82-0
Record name [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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